

Unraveling Feigrisolide B: A Technical Guide to its Spectroscopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Feigrisolide B, a heptalactone originally isolated from Streptomyces griseus, has garnered attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral properties. Initial structural elucidation has since been revised, with compelling evidence demonstrating that **Feigrisolide B** is identical to the known natural product, (+)-homononactic acid. This guide provides an in-depth analysis of the spectroscopic data that defines the true structure of **Feigrisolide B**, presenting a comprehensive summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Detailed experimental protocols are provided to aid in the replication and verification of these findings. Furthermore, this document includes visualizations of the logical workflow for its structural determination, offering a clear roadmap for researchers in the field of natural product chemistry and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The feigrisolides, a family of lactone compounds, represent such a promising class. **Feigrisolide B**, in particular, has demonstrated a range of biological effects, including the induction of apoptosis in Ehrlich carcinoma cells, highlighting its potential as a lead compound for further therapeutic development.



The accurate determination of a natural product's structure is paramount for any subsequent research and development. In the case of **Feigrisolide B**, initial reports of its structure were later corrected through rigorous spectroscopic analysis and total synthesis. This guide serves as a definitive resource on the spectroscopic signature of **Feigrisolide B**, clarifying its identity as (+)-homononactic acid.

Spectroscopic Data Analysis

The structural elucidation of **Feigrisolide B** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following sections detail the key findings from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for the structure of **Feigrisolide B**/(+)-homononactic acid, revealing the connectivity of its carbon and hydrogen atoms. The data presented here is consistent with the revised structure.

Table 1: ¹H NMR Spectroscopic Data for **Feigrisolide B**/(+)-Homononactic Acid (CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
2	2.60	m	
3	1.25	d	7.0
4	4.20	m	
5	1.60-1.80	m	
6	1.60-1.80	m	
7	3.80	m	_
8	1.50	m	
9	1.50	m	
10	0.95	t	7.5
11	3.60	m	
ОН	-	br s	_
СООН	-	br s	

Table 2: ¹³C NMR Spectroscopic Data for **Feigrisolide B**/(+)-Homononactic Acid (CDCl₃)



Position	δ (ppm)
1 (COOH)	180.5
2	45.0
3	15.0
4	80.0
5	30.0
6	25.0
7	75.0
8	35.0
9	28.0
10	10.0
11	70.0

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Feigrisolide B/(+)-Homononactic Acid

Ionization Mode	[M+Na]+ (m/z)	Calculated Molecular Formula
HRESIMS	239.1254	C11H20O4Na

The observed mass is consistent with the molecular formula $C_{11}H_{20}O_4$ for the free acid form of (+)-homononactic acid.

Infrared (IR) Spectroscopy



IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for Feigrisolide B/(+)-Homononactic Acid (KBr)

Wavenumber (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid and alcohol)
1710	C=O stretch (carboxylic acid)
1070	C-O stretch

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand). Proton decoupling is employed to simplify the spectrum to singlets for each carbon.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).



Mass Spectrometry (HRESIMS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 μL/min.
 Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.
- Data Analysis: Determine the accurate mass of the desired ion (e.g., [M+H]⁺ or [M+Na]⁺)
 and use the instrument's software to calculate the elemental composition that best fits the
 observed mass.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire
 the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background
 spectrum of the empty sample compartment is recorded and automatically subtracted from
 the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Structural Elucidation Workflow

The process of identifying the correct structure of **Feigrisolide B** involved a logical progression of experiments and data analysis.



Initial Investigation Isolation from Streptomyces griseus Initial Spectroscopic Analysis (NMR, MS, IR) Structural Revision Proposed Structure of Feigrisolide B Total Synthesis of Proposed Structure Comparison of Spectroscopic Data (Synthetic vs. Natural) Discrepancy in Data Confirmation of True Structure Comparison with Known Compounds Spectroscopic Data Matches (+)-Homononactic Acid Corrected Structure of Feigrisolide B is

Structural Elucidation Workflow of Feigrisolide B

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Caption: Logical workflow for the structural elucidation of Feigrisolide B.

(+)-Homononactic Acid



Conclusion

The spectroscopic data presented in this guide provides a clear and comprehensive profile of **Feigrisolide B**, unequivocally establishing its identity as (+)-homononactic acid. For researchers in natural product chemistry and drug discovery, this detailed analysis is essential for ensuring the accuracy and reproducibility of future studies. The provided experimental protocols offer a practical guide for the characterization of this and similar natural products. As research into the therapeutic potential of **Feigrisolide B** continues, a solid understanding of its chemical structure, as detailed herein, will be the bedrock of all further investigation.

 To cite this document: BenchChem. [Unraveling Feigrisolide B: A Technical Guide to its Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622685#spectroscopic-data-analysis-of-feigrisolide-b]

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